molecular formula C23H25N5S B11573635 N,N-Dimethyl-N'-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diam ine

N,N-Dimethyl-N'-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diam ine

Cat. No.: B11573635
M. Wt: 403.5 g/mol
InChI Key: FUAUHVLEKGYOBZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diamine is a complex organic compound with a unique structure that includes a tetrahydrothia-triaza-benzo[c]fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrothia-triaza-benzo[c]fluorene core: This can be achieved through a series of cyclization reactions involving thiourea and appropriate aromatic aldehydes.

    Introduction of the N,N-dimethylamino group: This step often involves the alkylation of an amine precursor with dimethyl sulfate or methyl iodide under basic conditions.

    Final coupling reaction: The final step involves coupling the intermediate with ethane-1,2-diamine under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or aromatic positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diamine is unique due to its complex structure, which includes a tetrahydrothia-triaza-benzo[c]fluorene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H25N5S

Molecular Weight

403.5 g/mol

IUPAC Name

N',N'-dimethyl-N-(8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)ethane-1,2-diamine

InChI

InChI=1S/C23H25N5S/c1-28(2)13-12-24-22-21-20(25-14-26-22)18-16-10-6-7-11-17(16)19(27-23(18)29-21)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,24,25,26)

InChI Key

FUAUHVLEKGYOBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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